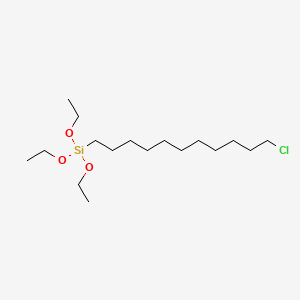

11-Chloroundecyltriethoxysilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

11-Chloroundecyltriethoxysilane is a halogen functional trialkoxy silane used in microparticle surface modification . It has a molecular formula of C17H37ClO3Si and a molecular weight of 353.01 g/mol .

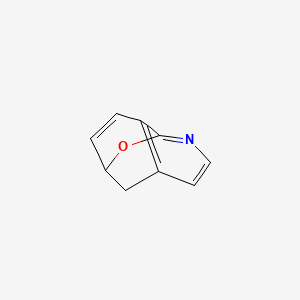

Molecular Structure Analysis

The molecular structure of 11-Chloroundecyltriethoxysilane is represented by the formula C17H37ClO3Si . The InChI representation of the molecule is InChI=1S/C17H37ClO3Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h4-17H2,1-3H3 .

Physical And Chemical Properties Analysis

11-Chloroundecyltriethoxysilane has a boiling point of 112°C at 0.01 mmHg, a density of 0.944 g/mL, and a refractive index of 1.4390 at 20°C . Its flash point is greater than 110°C .

Aplicaciones Científicas De Investigación

Surface modification of nanostructured ceramic membranes for direct contact membrane distillation: This research explores the use of surface treatments, including different silanes, to make ceramic membranes hydrophobic for use in direct contact membrane distillation (Hendren, Brant, & Wiesner, 2009).

State of art in 11C labelled radiotracers synthesis: This paper discusses the synthesis of radiotracers using carbon-11, a radionuclide, and details the methodologies and advancements in the field (Allard, Fouquet, James, & Szlosek-Pinaud, 2008).

The role of surface modified TiO2 nanoparticles on the mechanical and thermal properties of CTBN toughened epoxy nanocomposite: This study investigates the impact of surface-modified TiO2 nanoparticles on the properties of rubber toughened epoxy, utilizing silanes for modification (Zewde, Pitliya, & Raghavan, 2016).

Grafting PEG Fragments on Phynox Substrates Modified with 11-Phosphoundecanoic Acid: This research focuses on functionalizing Phynox surfaces with 11-phosphoundecanoic acid monolayers, creating a platform for various chemical reactions, which could be similar to applications of 11-Chloroundecyltriethoxysilane (Devillers, Cuvelier, Delhalle, & Mekhalif, 2009).

Direct electrochemistry of microperoxidase 11 using carbon nanotube modified electrodes: This study explores the use of modified electrodes in biofuel cells, potentially applicable to 11-Chloroundecyltriethoxysilane in similar contexts (Wang, Shen, Liu, Wang, Zhao, Liu, & Dong, 2005).

Synthesis of silica-supported poly-ω-(methylseleno)undecylsiloxane palladium(0) complex: This paper discusses the preparation of a palladium complex from a silane derivative, highlighting potential catalytic applications (Cai, Liu, & Zhou, 2005).

Safety and Hazards

Mecanismo De Acción

Target of Action

11-Chloroundecyltriethoxysilane is a type of organoethoxysilane . It is primarily used as a chemical intermediate . The primary targets of this compound are surfaces that require modification, particularly microparticles .

Mode of Action

The compound interacts with its targets through a process known as surface modification . This involves the formation of covalent bonds between the silane group of the compound and the target surface. The chloroalkyl group then extends from the surface, altering its properties.

Pharmacokinetics

It’s important to note that the compound has a hydrolytic sensitivity, meaning it reacts slowly with moisture or water .

Result of Action

The result of the action of 11-Chloroundecyltriethoxysilane is the alteration of the properties of the target surface. This can include changes in hydrophobicity, chemical reactivity, and physical texture .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 11-Chloroundecyltriethoxysilane. For instance, the presence of moisture can lead to hydrolysis of the compound, potentially affecting its stability and efficacy . Additionally, the compound has a flash point of over 110°C, indicating that it is relatively stable under normal environmental conditions but can decompose under high heat .

Propiedades

IUPAC Name |

11-chloroundecyl(triethoxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37ClO3Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h4-17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIBPOHTDYJVAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCCCl)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37ClO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669811 |

Source

|

| Record name | (11-Chloroundecyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120876-31-5 |

Source

|

| Record name | (11-Chloroundecyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[3,4-b]pyrazin-8-amine](/img/structure/B569385.png)

![3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B569387.png)

![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569404.png)